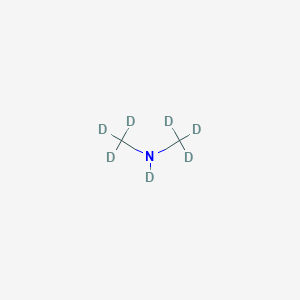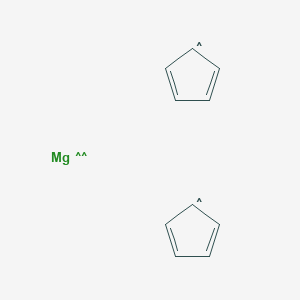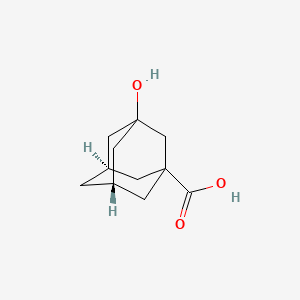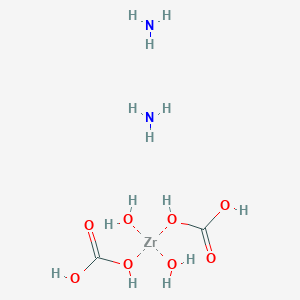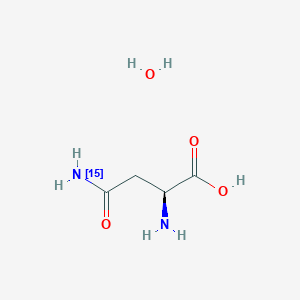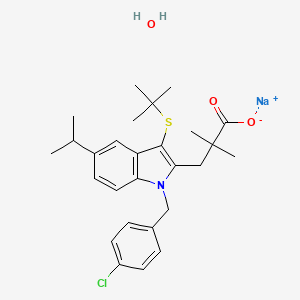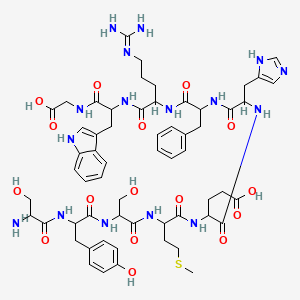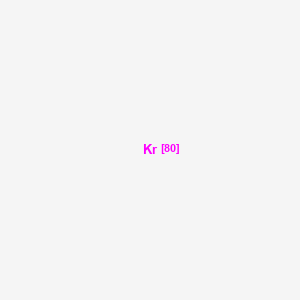
Krypton-80
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Krypton-80 is an isotope of the noble gas krypton, which is part of Group 18 on the periodic table. It has an atomic number of 36 and a mass number of 80, consisting of 36 protons and 44 neutrons. This compound is a stable isotope and is one of the naturally occurring isotopes of krypton, which is a colorless, odorless, and tasteless gas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Krypton-80 can be isolated from the atmosphere through the process of fractional distillation of liquefied air. This method involves cooling air to very low temperatures to liquefy it, and then gradually warming it to separate the different components based on their boiling points. Krypton, along with xenon, accumulates in the least volatile portion and can be further purified by adsorption onto silica gel, redistillation, and passage over hot titanium metal .
Industrial Production Methods: In industrial settings, krypton is typically obtained as a byproduct of the production of oxygen and nitrogen from liquefied air. The process involves the use of cryogenic distillation to separate krypton from other gases. The purified krypton is then collected and stored for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Krypton is generally inert due to its noble gas configuration, but it can form compounds under specific conditions. The most notable reaction is with fluorine to form krypton difluoride (KrF₂). This reaction occurs when krypton and fluorine are cooled to -196°C (liquid nitrogen temperature) and subjected to an electric discharge or X-rays .
Common Reagents and Conditions:
Fluorine (F₂): Reacts with krypton to form krypton difluoride.
Conditions: Low temperatures (-196°C) and electric discharge or X-rays.
Major Products:
Krypton Difluoride (KrF₂): This compound decomposes when heated to room temperature.
Aplicaciones Científicas De Investigación
Krypton-80, like other isotopes of krypton, has several scientific research applications:
Lighting and Photography: Krypton is used in certain electric and fluorescent lamps, as well as in flashlamps for high-speed photography.
Medical Imaging: Krypton isotopes, particularly krypton-81m, are used in medical imaging to assess lung ventilation.
Nuclear Research: this compound is used in various nuclear research applications due to its stable nature.
Mecanismo De Acción
As a noble gas, krypton-80 does not have a specific mechanism of action in the traditional sense, as it is chemically inert under standard conditions. when it forms compounds like krypton difluoride, the mechanism involves the formation of covalent bonds with fluorine atoms. The high ionization energy of krypton makes it less reactive compared to other elements, but under extreme conditions, it can form stable compounds .
Comparación Con Compuestos Similares
Xenon (Xe): Another noble gas that can form compounds with fluorine, such as xenon difluoride (XeF₂) and xenon hexafluoride (XeF₆).
Argon (Ar): A noble gas that is less reactive than krypton and does not form stable compounds under normal conditions.
Uniqueness of Krypton-80: this compound is unique due to its stable nature and its ability to form compounds under specific conditions, unlike argon. Its applications in lighting, photography, and medical imaging highlight its versatility and importance in various fields .
Propiedades
Número CAS |
26110-67-8 |
|---|---|
Fórmula molecular |
Kr |
Peso molecular |
79.916378 g/mol |
Nombre IUPAC |
krypton-80 |
InChI |
InChI=1S/Kr/i1-4 |
Clave InChI |
DNNSSWSSYDEUBZ-AHCXROLUSA-N |
SMILES isomérico |
[80Kr] |
SMILES canónico |
[Kr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


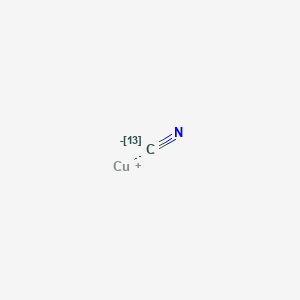

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)
